molecular formula C26H44O2 B1242438 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran CAS No. 157360-23-1

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

Cat. No. B1242438
Key on ui cas rn: 157360-23-1
M. Wt: 388.6 g/mol
InChI Key: AGURKSYKTJQPNA-UHFFFAOYSA-N
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Patent
US06852867B2

Procedure details

To 22 mL of heptane, 5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran and 1.68 g (15.0 mmol) of potassium tert-butoxide were added and the interior of the reaction vessel was argon-purged by a process consisting of depressurizing the reaction vessel and blowing it with argon. The mixture was heated on an oil bath at 120° C., refluxed for 2 hours in an argon atmosphere and cooled down to room temperature, followed by adding 30 mL of 10% hydrochloric acid dropwise. Further, the mixture was vigorously agitated for 15 minutes and then left to stand still; the organic layer was subjected to HPLC analysis and the generation of 4,6-di-tert-butyl-5-hydroxy-2,2-dipentyl-2,3-dihydrobenzofuran was confirmed by retention time (99.36% in purity).
Name
5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6]([C:28]([CH3:31])([CH3:30])[CH3:29])=[CH:7][C:8]2[O:12][C:11]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][C:9]=2[C:23]=1[C:24]([CH3:27])([CH3:26])[CH3:25])(=O)C.CC(C)([O-])C.[K+]>CCCCCCC>[C:24]([C:23]1[C:9]2[CH2:10][C:11]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[O:12][C:8]=2[CH:7]=[C:6]([C:28]([CH3:29])([CH3:31])[CH3:30])[C:5]=1[OH:4])([CH3:25])([CH3:27])[CH3:26] |f:1.2|

Inputs

Step One
Name
5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=CC2=C(CC(O2)(CCCCC)CCCCC)C1C(C)(C)C)C(C)(C)C
Name
Quantity
1.68 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
22 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
Further, the mixture was vigorously agitated for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged by a process
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours in an argon atmosphere
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
ADDITION
Type
ADDITION
Details
by adding 30 mL of 10% hydrochloric acid dropwise
WAIT
Type
WAIT
Details
left

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC2=C1CC(O2)(CCCCC)CCCCC)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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